Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a fused cyclopropane-pyrrolidine scaffold with a trifluoromethyl (-CF₃) substituent at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 2. This compound is part of a broader class of azabicyclo[3.1.0]hexane derivatives, which are critical intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to modulate biological activity . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in drug discovery, particularly for central nervous system (CNS) and antidiabetic agents .
Properties
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-5-4-6-7(8(6)15)11(12,13)14/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCQCJKIGOIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the trifluoromethyl group and the tert-butyl ester group. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Esterification: Conversion of the carboxylic acid group to the tert-butyl ester using tert-butanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of the trifluoromethyl group or other functional groups within the molecule.
Substitution Reactions: Replacement of the trifluoromethyl group or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azabicyclo[3.1.0]hexane derivatives share a common bicyclic core but differ in substituent type, position, and functional groups. Below is a comparative analysis with structurally related compounds:
Structural and Functional Differences
Physicochemical Properties
- Trifluoromethyl derivative: The -CF₃ group increases electron-withdrawing effects, reducing basicity of the nitrogen atom compared to non-fluorinated analogs. This enhances stability against oxidative metabolism .
- Carbamoyl derivative : The -CONH₂ group enables hydrogen bonding, improving solubility in polar solvents compared to lipophilic analogs like the trifluoromethyl compound .
Research Findings and Trends
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., -CF₃, -F) show improved pharmacokinetic profiles but may require optimization for solubility .
- Stereochemical Complexity : Enantiomerically pure analogs (e.g., (1S,3S,5S)-isomers) are prioritized in drug synthesis to ensure target specificity .
- Synthetic Challenges : Late-stage functionalization of the bicyclic core often requires tailored conditions to avoid ring strain or side reactions .
Biological Activity
Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure containing nitrogen atoms. The trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.
Molecular Formula: C10H14F3N2O2
CAS Number: 1935266-44-6
Molecular Weight: 236.23 g/mol
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:
- Mu Opioid Receptor Antagonism : It has been noted for its potential as a mu-opioid receptor antagonist, which is crucial in pain management and addiction therapies.
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, showcasing potential as an antiviral agent, particularly in the context of emerging viral pathogens such as SARS-CoV-2.
Biological Activity Data
| Activity Type | Target | IC50/EC50 Values | Notes |
|---|---|---|---|
| Mu Opioid Receptor | Human cell lines | IC50 = 0.5 μM | Effective antagonist in vitro studies |
| Antiviral | SARS-CoV-2 (in vitro) | EC50 = 0.37 μM | Significant dose-dependent inhibition observed |
Case Studies
- Study on Opioid Receptor Activity
-
Antiviral Evaluation
- In a recent investigation into small-molecule inhibitors targeting COVID-19, this compound was evaluated for its ability to inhibit viral replication in Vero E6 cells. The results indicated a promising antiviral profile, with an EC50 value of 0.37 μM, suggesting significant efficacy against viral replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
